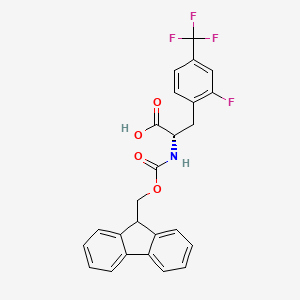
Br-PEG9-CH2CH2Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-PEG9-CH2CH2Br: is a halogenated polyethylene glycol (PEG) compound commonly used in pegylation processes. It is a heterobifunctional PEG linker, meaning it has two different functional groups at each end of the molecule. This compound is widely utilized in various research and development projects due to its unique reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the reaction of PEG with brominating agents under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .
Industrial Production Methods: Industrial production of Br-PEG9-CH2CH2Br involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring consistent quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Br-PEG9-CH2CH2Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by nucleophilic reagents, making it a valuable compound for bioconjugation and pegylation.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles used in substitution reactions with this compound include amines, thiols, and alcohols.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a PEG-amine derivative, while reaction with a thiol would produce a PEG-thiol derivative.
Scientific Research Applications
Br-PEG9-CH2CH2Br has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Br-PEG9-CH2CH2Br primarily involves its ability to undergo substitution reactions with nucleophiles. The bromine atoms in the compound are reactive sites that can be replaced by various nucleophilic groups, allowing for the formation of stable covalent bonds with target molecules. This property makes this compound a valuable tool in bioconjugation and pegylation processes .
Comparison with Similar Compounds
PEG-Derivatives: Other PEG derivatives with different functional groups, such as PEG-NH2, PEG-SH, and PEG-COOH, which offer different reactivity and applications.
Uniqueness: this compound is unique due to its heterobifunctional nature, providing two different reactive sites that allow for more versatile and selective modifications compared to homobifunctional PEG linkers .
Properties
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Br2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYBCSNGUHWYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Br2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid](/img/structure/B8233625.png)
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B8233631.png)

![(2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B8233649.png)
![(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8233653.png)








